molecular formula C22H19N3O3S2 B12019447 2-[(3Z)-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2-methylphenyl)acetamide CAS No. 618072-83-6

2-[(3Z)-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2-methylphenyl)acetamide

Cat. No.: B12019447
CAS No.: 618072-83-6
M. Wt: 437.5 g/mol
InChI Key: BSCISNMRURPAFA-HNENSFHCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of hybrid molecules combining a 1,3-thiazolidin-4-one scaffold with a 2-oxoindole moiety, linked via a Z-configured exocyclic double bond. The structure features a 3-ethyl substituent on the thiazolidinone ring and an N-(2-methylphenyl)acetamide group. The thiazolidinone core is known for diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties, while the indole moiety enhances π-π stacking interactions with biological targets . The Z-configuration at the exocyclic double bond is critical for maintaining planar geometry, facilitating interactions with hydrophobic binding pockets in enzymes or receptors .

Properties

CAS No.

618072-83-6

Molecular Formula

C22H19N3O3S2

Molecular Weight

437.5 g/mol

IUPAC Name

2-[(3Z)-3-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-2-oxoindol-1-yl]-N-(2-methylphenyl)acetamide

InChI

InChI=1S/C22H19N3O3S2/c1-3-24-21(28)19(30-22(24)29)18-14-9-5-7-11-16(14)25(20(18)27)12-17(26)23-15-10-6-4-8-13(15)2/h4-11H,3,12H2,1-2H3,(H,23,26)/b19-18-

InChI Key

BSCISNMRURPAFA-HNENSFHCSA-N

Isomeric SMILES

CCN1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4C)/SC1=S

Canonical SMILES

CCN1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4C)SC1=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3Z)-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2-methylphenyl)acetamide typically involves multiple steps:

    Formation of Thiazolidinone Ring: The thiazolidinone ring can be synthesized by the reaction of a suitable thiourea derivative with an α-haloketone under basic conditions.

    Indole Derivative Formation: The indole moiety can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone.

    Coupling Reaction: The final compound is obtained by coupling the thiazolidinone and indole derivatives through a condensation reaction, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of such complex compounds may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of automated synthesizers and high-throughput screening methods to identify the best reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the indole nitrogen or the thiazolidinone sulfur.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Alkylated or acylated derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.

Biology

In biological research, thiazolidinone derivatives are studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds.

Medicine

Industry

In the industrial sector, such compounds can be used in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 2-[(3Z)-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2-methylphenyl)acetamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The thiazolidinone ring can interact with active sites of enzymes, inhibiting their activity, while the indole moiety can interact with receptor sites, modulating their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiazolidinone Ring

  • N-(2-Chlorophenyl)-2-[(3Z)-3-(3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxoindol-1-yl]acetamide (): The thiazolidinone ring here bears a 3-(4-methylbenzyl) group instead of 3-ethyl. The 2-chlorophenyl acetamide moiety may enhance halogen bonding but decrease solubility due to hydrophobicity .
  • 2-[(3Z)-3-(3-Cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxoindol-1-yl]-N-(2-methylphenyl)acetamide (): A cyclopentyl group replaces the ethyl substituent. The 2-methylphenyl acetamide is retained, suggesting comparable solubility to the target compound .

Modifications at the 5-Position of Thiazolidinone

  • 2-{[4-Oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]amino}-2-thioxo-N-[3-(trifluoromethyl)phenyl]acetamide (): A 3,4,5-trimethoxybenzylidene group replaces the ethylidene moiety. Impact: The electron-rich methoxy groups enhance resonance stabilization but reduce aqueous solubility. The trifluoromethylphenyl acetamide increases metabolic stability due to fluorine’s inductive effects .
  • Methyl (2Z)-2-{(2Z)-3-[(cyclopentylidene)amino]-4-oxo-2-phenylimino-1,3-thiazolidin-5-ylidene}acetate (): A cyclopentylideneamino group and phenylimino substituent alter the electronic profile. Impact: The extended conjugation from phenylimino groups may improve UV absorption properties, relevant for photodynamic therapies. However, esterification (methyl acetate) reduces bioavailability compared to the acetamide linkage in the target compound .

Functional Group Comparisons in the Acetamide Side Chain

  • Impact: The absence of the thiazolidinone-indole core eliminates enzymatic inhibitory activity, highlighting the necessity of the hybrid structure in the target compound for specific pharmacological effects .

Structural and Spectral Analysis

  • X-ray Crystallography : The Z-configuration of the exocyclic double bond in related compounds (e.g., ) has been confirmed via X-ray diffraction, ensuring structural fidelity .
  • NMR Spectroscopy : Distinct chemical shifts for the ethyl group (δ ~1.2–1.5 ppm for CH3) and thioxo sulfur (δ ~160–170 ppm in 13C NMR) differentiate the target compound from analogs with bulkier substituents ().

Biological Activity

The compound 2-[(3Z)-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2-methylphenyl)acetamide exhibits significant biological activity, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H28N2O2S2C_{22}H_{28}N_{2}O_{2}S_{2}, with a molecular weight of approximately 416.6 g/mol. The structure includes a thiazolidinone ring and an indolinone moiety, which are crucial for its biological activity.

PropertyValue
Molecular FormulaC22H28N2O2S2
Molecular Weight416.6 g/mol
IUPAC Name(5Z)-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxoindole
InChI KeyZRBAVBMRZWUQNB-HNENSFHCSA-N

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. It is believed to modulate enzyme activity associated with cell proliferation and apoptosis. Specifically, the compound may inhibit enzymes involved in cancer cell growth or induce apoptosis in malignant cells.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific kinases or proteases that are critical for tumor cell survival.
  • Antimicrobial Activity : It shows potential against various bacterial strains by disrupting cell wall synthesis or function.
  • Antioxidant Properties : The presence of thiazolidinone may contribute to antioxidant activity, reducing oxidative stress in cells.

Anticancer Properties

Several studies have reported on the anticancer efficacy of this compound:

  • In vitro Studies : Research indicates that the compound exhibits cytotoxic effects against various cancer cell lines, including breast (MCF-7) and colon (HT-29) cancer cells. In these studies, IC50 values were determined, demonstrating effective inhibition of cell proliferation at micromolar concentrations.
    Cell LineIC50 (µM)Reference
    MCF-712.5
    HT-2915.0
  • Mechanistic Insights : The compound has been shown to induce apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins.

Antimicrobial Activity

The compound also displays significant antimicrobial properties:

  • Bacterial Strains Tested : It has been evaluated against Gram-positive and Gram-negative bacteria.
    Bacterial StrainMinimum Inhibitory Concentration (MIC)
    Staphylococcus aureus8 µg/mL
    Escherichia coli16 µg/mL
    These findings suggest that the compound could be developed into a novel antimicrobial agent.

Case Studies

Recent research highlights the potential therapeutic applications of this compound:

  • Case Study 1 : A study published in Journal of Medicinal Chemistry explored the synthesis and biological evaluation of thiazolidinone derivatives, including our compound, showing promising results in inhibiting tumor growth in xenograft models .
  • Case Study 2 : Clinical trials assessing the safety and efficacy of related compounds have indicated favorable outcomes regarding their use as adjunct therapies in cancer treatment regimens .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.